N,N-dimethylcyclopropanesulfonamide N,N-dimethylcyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 146475-54-9
VCID: VC0115256
InChI: InChI=1S/C5H11NO2S/c1-6(2)9(7,8)5-3-4-5/h5H,3-4H2,1-2H3
SMILES: CN(C)S(=O)(=O)C1CC1
Molecular Formula: C5H11NO2S
Molecular Weight: 149.208

N,N-dimethylcyclopropanesulfonamide

CAS No.: 146475-54-9

Cat. No.: VC0115256

Molecular Formula: C5H11NO2S

Molecular Weight: 149.208

* For research use only. Not for human or veterinary use.

N,N-dimethylcyclopropanesulfonamide - 146475-54-9

Specification

CAS No. 146475-54-9
Molecular Formula C5H11NO2S
Molecular Weight 149.208
IUPAC Name N,N-dimethylcyclopropanesulfonamide
Standard InChI InChI=1S/C5H11NO2S/c1-6(2)9(7,8)5-3-4-5/h5H,3-4H2,1-2H3
Standard InChI Key SWQZWHWDJOOMNO-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1CC1

Introduction

Physical and Chemical Properties

N,N-Dimethylcyclopropanesulfonamide is an organic compound with diverse chemical applications. Its molecular structure combines the unique properties of cyclopropane rings with sulfonamide functionality.

Basic Identification

N,N-Dimethylcyclopropanesulfonamide has the following identification parameters:

PropertyValue
Chemical NameN,N-Dimethylcyclopropanesulfonamide
CAS Registry Number146475-54-9
Molecular FormulaC₅H₁₁NO₂S
Molecular Weight149.21 g/mol
SMILES NotationCN(C)S(=O)(=O)C1CC1
InChIInChI=1/C5H11NO2S/c1-6(2)9(7,8)5-3-4-5/h5H,3-4H2,1-2H3

Structural Characteristics

The compound features a cyclopropane ring with a sulfonamide functional group attachment. The nitrogen atom of the sulfonamide carries two methyl groups, making it a tertiary sulfonamide. The cyclopropane structure introduces significant ring strain, which influences the chemical reactivity of the molecule.

Physical Properties

Though limited specific information is available in the literature, based on its chemical structure and similar compounds, N,N-dimethylcyclopropanesulfonamide is expected to have the following physical properties:

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to off-white crystalline solid
SolubilityModerately soluble in polar organic solvents; limited solubility in water
Melting PointEstimated in the range of 80-120°C (based on similar compounds)
StabilityStable under normal conditions; sensitive to strong oxidizing agents

Chemical Reactivity

The chemical behavior of N,N-dimethylcyclopropanesulfonamide is influenced by both the cyclopropane ring and the sulfonamide functionality:

  • The cyclopropane ring introduces unique strain and reactivity due to its three-membered configuration

  • The sulfonamide group provides possibilities for hydrogen bonding and nucleophilic reactions

  • The N,N-dimethyl substitution pattern affects the electron distribution and reactivity of the nitrogen atom

  • May participate in various chemical reactions, including nucleophilic substitutions and coupling reactions

StepReactionConditions
1Conversion of chloropropane sulfonyl chloride with an appropriate amineSolvent: Toluene; Base mixture
2Ring closure with n-alkyl lithium reagentTemperature control critical
3Functional group modifications to introduce N,N-dimethyl substitutionVaries based on starting materials

Industrial Production Method

For industrial-scale production, a process similar to that described for cyclopropyl sulfonamide might be employed:

  • The conversion of chloropropane sulfonyl chloride with a suitable nitrogen source

  • Subsequent ring closure to form the cyclopropane ring

  • Introduction of the N,N-dimethyl groups through appropriate chemical transformations

Alternative Synthetic Approaches

Alternative approaches to synthesizing cyclopropane structures include:

  • Simmons-Smith cyclopropanation reactions, which involve stereospecific conversion of alkenes into cyclopropanes using diiodomethane and zinc-copper couple

  • Nitrogen ylide-mediated cyclopropanation methods, which have shown success with other cyclopropane derivatives

  • Modification of existing cyclopropane sulfonamides through N-alkylation procedures

Applications and Uses

The combination of cyclopropane and sulfonamide moieties in N,N-dimethylcyclopropanesulfonamide makes it potentially useful in various applications.

Building Block in Organic Synthesis

N,N-Dimethylcyclopropanesulfonamide and related compounds serve as versatile building blocks in synthetic organic chemistry:

  • Cyclopropyl sulfonamides are described as "versatile building blocks for many biologically active compounds"

  • They can participate in various chemical reactions including nucleophilic substitutions and coupling reactions

  • The strained cyclopropane ring provides unique reactivity patterns that can be exploited in complex molecule synthesis

  • The sulfonamide functional group serves as a useful handle for further chemical elaboration

Structure-Activity Relationships

The structural features of N,N-dimethylcyclopropanesulfonamide contribute significantly to its chemical and potential biological properties.

Impact of Cyclopropane Ring

The cyclopropane moiety imparts several important characteristics:

  • The ring strain associated with cyclopropane results in unique physical, chemical, and biological properties

  • Cyclopropanes exhibit special conformational preferences, such as the "bisected conformation" observed in arylcyclopropanes, unless steric repulsions prevent this arrangement

  • The high energy of the strained bonds can contribute to increased reactivity in certain chemical transformations

  • Cyclopropane derivatives often show enhanced metabolic stability in biological systems compared to their open-chain analogs

Influence of Sulfonamide Group

The sulfonamide functional group contributes significantly to the compound's properties:

  • Sulfonamides can act as hydrogen bond acceptors through their oxygen atoms

  • The N,N-dimethyl substitution pattern affects the basicity and nucleophilicity of the nitrogen atom

  • The sulfonyl group imparts electron-withdrawing character that influences the reactivity of adjacent functional groups

  • Sulfonamides generally exhibit good stability under physiological conditions, making them attractive for pharmaceutical applications

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N,N-DimethylcyclopropanesulfonamideC₅H₁₁NO₂S149.21Standard reference compound
CyclopropanesulfonamideC₃H₇NO₂S121.16Lacks N-methyl groups; primary sulfonamide
N,N-DimethylcyclopropanecarboxamideC₆H₁₁NO113.16Contains carboxamide instead of sulfonamide
1-Formyl-N,N-dimethylcyclopropane-1-sulfonamideC₆H₁₁NO₃S177.22Additional formyl group on cyclopropane ring
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamideC₇H₁₁NO₂S173.23Additional ethynyl group on cyclopropane ring

Research Findings and Development

Research on N,N-dimethylcyclopropanesulfonamide and related compounds has expanded our understanding of their synthesis, properties, and potential applications.

Synthetic Methodology Advancements

Recent developments in the synthesis of cyclopropane derivatives have potential implications for N,N-dimethylcyclopropanesulfonamide:

  • Novel cyclopropanation methods using nitrogen ylides have been developed, providing efficient routes to cyclopropane carboxylic acid derivatives

  • Simmons-Smith cyclopropanation continues to be a valuable method for stereospecific conversion of alkenes into cyclopropanes

  • Improved methods for directly functionalizing cyclopropane rings could potentially simplify the synthesis of complex cyclopropane sulfonamides

Structural Studies

Research into the structural characteristics of cyclopropane-containing compounds provides insights applicable to N,N-dimethylcyclopropanesulfonamide:

  • X-ray crystallographic experiments on arylcyclopropanes have elucidated conformational preferences of cyclopropyl groups

  • Studies of bisected versus perpendicular conformations in cyclopropane derivatives help explain their reactivity patterns

  • Understanding these conformational preferences is crucial for predicting and interpreting the chemical behavior of compounds like N,N-dimethylcyclopropanesulfonamide

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